
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is an organic compound with a complex structure. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with 3-(2-hydroxy-5-methylphenyl) ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production on a large scale.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, ethyl ester
- 2-Propenoic acid, 3-(4-hydroxy-3-methylphenyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its hydroxyl and methyl groups play a crucial role in its behavior in chemical reactions and its applications in various fields.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
ethyl (E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8,13H,3H2,1-2H3/b7-5+ |
InChIキー |
GDGVXAAOAIPKTO-FNORWQNLSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)C)O |
正規SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


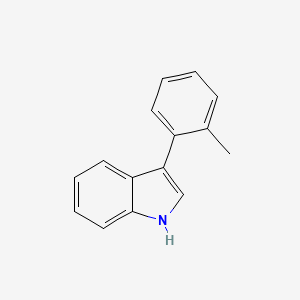
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)



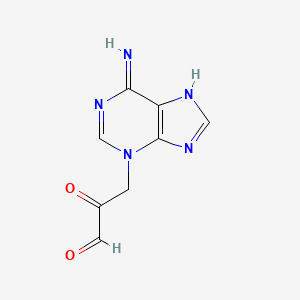

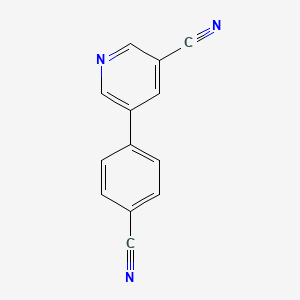
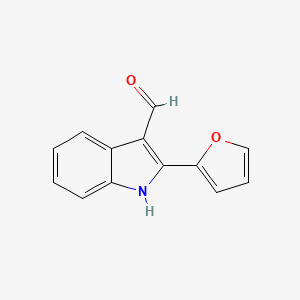

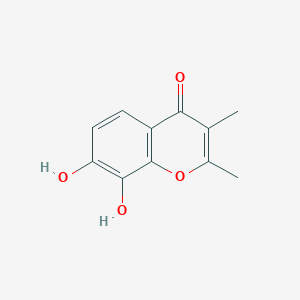
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)


